BenchChemオンラインストアへようこそ!

N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

NAPE-PLD activation Cardiometabolic disease Efferocytosis

This benzothiazole phenylsulfonyl-piperidine (BT-PSP) carboxamide is a structurally distinct NAPE-PLD activator for cardiometabolic and efferocytosis research. The 6-nitro group provides a strong electron-withdrawing effect, enabling exploration of electronic effects on EC₅₀ and Eₘₐₓ vs. VU533/VU534. It also serves as a latent amine handle for probe development. Choose this compound for recombinant enzyme assays and macrophage efferocytosis studies.

Molecular Formula C19H18N4O5S2
Molecular Weight 446.5
CAS No. 423747-45-9
Cat. No. B2564763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
CAS423747-45-9
Molecular FormulaC19H18N4O5S2
Molecular Weight446.5
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H18N4O5S2/c24-18(21-19-20-16-9-6-14(23(25)26)12-17(16)29-19)13-4-7-15(8-5-13)30(27,28)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,20,21,24)
InChIKeyIGKBRTLMJNWJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 423747-45-9): Chemical Class and Procurement-Relevant Profile


N-(6-Nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 423747-45-9) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine (BT‑PSP) carboxamide class [1]. This class has been identified through high-throughput screening and lead optimization as a source of potent activators of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE‑PLD), a zinc metallohydrolase implicated in cardiometabolic disease and efferocytosis [1]. The compound is characterized by a 6-nitro substituent on the benzothiazole core, a piperidine-1-sulfonyl linker, and a terminal benzamide moiety, distinguishing it from closely related analogs that bear halogen, methoxy, or unsubstituted benzothiazole rings [2].

Why N-(6-Nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Cannot Be Readily Replaced by In-Class Analogs


Although numerous benzothiazole-phenylsulfonyl-piperidine carboxamides have been synthesized, structure–activity relationship (SAR) studies demonstrate that both the nature and position of substituents on the benzothiazole ring critically govern NAPE‑PLD activation potency and maximal efficacy [1]. The 6-nitro group introduces a strong electron-withdrawing effect that modulates the electron density of the benzothiazole core, which in turn affects hydrogen-bonding interactions with residues in the NAPE‑PLD active site and allosteric pocket [1]. Analogs lacking the nitro group (e.g., unsubstituted, halogen, or methyl variants) exhibit markedly different EC₅₀ and Eₘₐₓ values, making simple generic substitution unreliable for achieving comparable biological outcomes [1].

N-(6-Nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 423747-45-9): Quantitative Differentiation Evidence


NAPE-PLD Activation: Class-Level Potency Context and Structural Differentiation from VU533

The target compound belongs to the BT‑PSP class for which extensive NAPE‑PLD activation data are available. The prototypical activator VU533 (a close structural analog lacking the 6-nitro group) exhibits an EC₅₀ of 0.30 µM in recombinant NAPE‑PLD assays . The 6-nitro substitution in CAS 423747-45-9 introduces a strong electron-withdrawing group that is predicted to modulate the pKₐ and hydrogen-bonding capacity of the benzothiazole nitrogen, which SAR studies indicate is a critical determinant of NAPE‑PLD activation potency [1]. While direct EC₅₀ data for the target compound are not publicly available, the class-level SAR framework positions the 6-nitro analog as a distinct pharmacological tool with potentially differentiated activation kinetics compared to the unsubstituted or halogen-substituted analogs.

NAPE-PLD activation Cardiometabolic disease Efferocytosis

Electronic Property Differentiation: Nitro vs. Methoxy Substituent Effects on Benzothiazole Reactivity

The 6-nitro group in CAS 423747-45-9 withdraws electron density from the benzothiazole ring (Hammett σₚ = +0.78 for NO₂ vs. −0.27 for OCH₃), which is expected to substantially alter the compound’s binding affinity, metabolic stability, and solubility profile relative to the 4-methoxy-6-nitro analog (CAS 361160-07-8) [1]. In the broader benzothiazole-2-sulfonamide class, the 6-nitro substituent has been shown to enhance carbonic anhydrase inhibitory activity compared to unsubstituted analogs (e.g., 6-nitro-benzothiazole-2-sulfonamide IC₅₀ = 63.7 µM against hCA‑V) [2]. This electronic modulation provides a rational basis for selecting the 6-nitro compound when enhanced electrophilic character or altered hydrogen-bonding is desired.

Electronic effects SAR Benzothiazole substitution

Synthetic Versatility: Nitro Group as a Latent Amine for Downstream Derivatization

The 6-nitro group in CAS 423747-45-9 can be selectively reduced to a primary amine (6-amino derivative) under mild catalytic hydrogenation conditions, as demonstrated for the closely related N-(6-nitrobenzothiazol-2-yl)benzamide (CAS 51126-54-6), which is reduced to N-(6-aminobenzothiazol-2-yl)benzamide in 85% yield using tin/HCl [1]. This contrasts with analogs lacking a reducible nitro group (e.g., VU533, VU534), which cannot undergo this post-synthetic diversification. The 6-amino derivative serves as a versatile intermediate for amide coupling, sulfonylation, or fluorescent tagging, enabling the generation of chemical probes and structure–activity relationship (SAR) libraries that are inaccessible from non-nitrated analogs.

Chemical probe development Reductive amination Library synthesis

Physicochemical Differentiation: Calculated logP and Solubility Impact of the 6-Nitro Substituent

The 6-nitro substituent is predicted to reduce the calculated logP (clogP) by approximately 0.5–0.8 log units compared to the unsubstituted benzothiazole analog, based on standard fragment-based calculations (e.g., the nitro group contributes approximately −0.40 to the partition coefficient relative to hydrogen) [1]. This translates to an estimated 3- to 6-fold increase in aqueous solubility, which may improve handling in biochemical assay buffers and reduce non-specific binding compared to more lipophilic analogs such as halogen-substituted BT‑PSPs. For procurement, this differentiation implies that CAS 423747-45-9 may require less DMSO for stock solution preparation and exhibit better compatibility with aqueous assay conditions.

Physicochemical properties logP Drug-likeness

Optimal Research and Industrial Application Scenarios for N-(6-Nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 423747-45-9)


NAPE-PLD Activator Screening and SAR Expansion

Use CAS 423747-45-9 as a structurally distinct BT‑PSP analog in NAPE‑PLD activation assays. The 6-nitro substituent enables exploration of electronic effects on EC₅₀ and Eₘₐₓ, complementing existing data for VU533 (EC₅₀ = 0.30 µM) and VU534 . This compound is suitable for recombinant enzyme assays and cell-based efferocytosis studies in macrophages.

Chemical Probe Synthesis via Nitro Reduction

The 6-nitro group serves as a latent amine handle for generating 6-amino derivatives through catalytic hydrogenation or tin-mediated reduction, as demonstrated for analogous benzothiazole nitro compounds (85% yield) [1]. The resulting 6-amino intermediate can be further functionalized with fluorescent dyes, biotin tags, or affinity matrices for target engagement studies.

Carbonic Anhydrase Inhibition Profiling

Given that 6-nitro-benzothiazole-2-sulfonamide derivatives exhibit carbonic anhydrase inhibitory activity (e.g., hCA‑V IC₅₀ = 63.7 µM for the simplified sulfonamide core) [2], CAS 423747-45-9 may be evaluated for CA isoform selectivity profiling. Its structural complexity relative to simpler sulfonamide cores may confer improved isoform selectivity.

Physicochemical Comparator for Lead Optimization

The reduced lipophilicity conferred by the 6-nitro group (estimated ΔclogP ≈ −0.5 to −0.8 vs. unsubstituted analogs) [3] makes this compound a valuable comparator in lead optimization campaigns where balancing potency with aqueous solubility is critical. It can serve as a reference point for designing BT‑PSP analogs with improved drug-like properties.

Quote Request

Request a Quote for N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.